6-Chloro-4-methylquinoline

Description

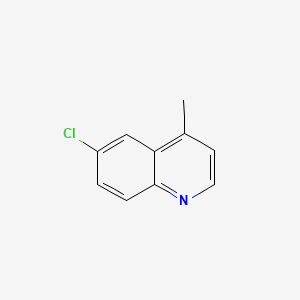

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPPLXJXZOCDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505620 | |

| Record name | 6-Chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41037-29-0 | |

| Record name | 6-Chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-4-methylquinoline: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Heterocyclic Building Block

CAS Number: 41037-29-0[1]

Introduction

6-Chloro-4-methylquinoline is a halogenated quinoline derivative that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of a chloro group at the 6-position and a methyl group at the 4-position imparts unique physicochemical properties and reactivity to the molecule, making it a valuable intermediate in the synthesis of a diverse array of functional molecules. This technical guide provides a comprehensive overview of this compound, detailing its properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 41037-29-0 | [1] |

| Molecular Formula | C₁₀H₈ClN | [1] |

| Molecular Weight | 177.63 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Melting Point | Data not consistently available for this compound. For the related compound 2-chloro-4-methylquinoline, the melting point is 55-58 °C. | |

| Boiling Point | Data not consistently available for this compound. For the related compound 2-chloro-4-methylquinoline, the boiling point is 296 °C. | |

| Solubility | Generally soluble in organic solvents such as butanediol and carbon tetrachloride.[1] Insoluble in water.[2] | |

| Purity | Typically available in purities of ≥95%. | [1] |

Synthesis of this compound

The synthesis of the quinoline core can be achieved through several classic named reactions, which can be adapted for the preparation of this compound. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. The most relevant methods include the Combes, Doebner-von Miller, and Gould-Jacobs reactions.[3]

Conceptual Synthetic Approach: The Combes Synthesis

The Combes quinoline synthesis is a robust method that involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5] For the synthesis of this compound, 4-chloroaniline would serve as the aniline component, and acetylacetone (a β-diketone) would provide the remaining atoms for the quinoline ring.

Detailed Experimental Protocol (Adapted from a General Procedure for 4-Methylquinoline Derivatives)

This protocol is an adaptation of a general method for the synthesis of 4-methylquinoline derivatives and should be optimized for the specific synthesis of this compound.[6]

Materials:

-

4-chloroaniline

-

Methyl vinyl ketone (MVK)

-

Acetic acid

-

Anhydrous ferric chloride (FeCl₃) impregnated on silica gel ("silferc")

-

Anhydrous zinc chloride (ZnCl₂)

-

10% Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-chloroaniline in acetic acid, add the "silferc" catalyst under an inert atmosphere (e.g., nitrogen). The molar ratio of the substituted aniline to the catalyst should be optimized, typically ranging from 1:1 to 1:1.5.[6]

-

Stir the reaction mixture for 5 minutes.

-

Slowly add methyl vinyl ketone (MVK) over a period of 15 minutes.

-

Heat the reaction mixture to 70-75 °C and maintain this temperature for one hour.[6]

-

Add anhydrous zinc chloride to the reaction mixture and reflux for an additional two hours.[6]

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Basify the filtrate with a 10% NaOH solution.

-

Extract the product with ethyl acetate (3 x 20 ml).[6]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely dictated by the quinoline ring system and the chloro substituent. The quinoline nitrogen is basic and can be protonated or alkylated. The chloro group at the 6-position is on the benzene ring and is generally less reactive towards nucleophilic aromatic substitution than a chloro group at the 2- or 4-position of the pyridine ring. However, under forcing conditions or with potent nucleophiles, substitution of the 6-chloro group can be achieved.

The methyl group at the 4-position can undergo condensation reactions if it is sufficiently activated. More commonly, the quinoline scaffold serves as a rigid framework for the attachment of various functional groups, with the chloro substituent providing a handle for further synthetic transformations, such as cross-coupling reactions.

Applications in Drug Discovery and Development

The quinoline core is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[7] this compound and its derivatives are of particular interest as precursors for the synthesis of potential therapeutic agents, especially in the realm of oncology.[8]

Role as a Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The quinoline scaffold can mimic the purine ring of ATP, the primary substrate for kinases, allowing quinoline-based molecules to act as competitive inhibitors at the ATP-binding site.[9] The 6-chloro substituent can enhance binding affinity through halogen bonding and improve the pharmacokinetic profile of the resulting drug candidates.[9]

Derivatives of 6-chloro-quinoline have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and EGFR pathways.[9][10][11]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on the safety data for closely related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[4][8] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents. Its synthesis can be achieved through established methodologies, and its reactivity allows for a wide range of chemical transformations. The continued exploration of this compound and its derivatives is likely to yield new and potent molecules with applications in medicine and materials science. This guide provides a foundational understanding of this important chemical entity to aid researchers and scientists in their endeavors.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

- Wikipedia. (2023, October 29). Doebner–Miller reaction. In Wikipedia. Retrieved January 6, 2026, from [Link]

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89-92.

- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved January 6, 2026, from [Link]

- Wikipedia. (2023, November 13). Combes quinoline synthesis. In Wikipedia. Retrieved January 6, 2026, from [Link]

- SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved January 6, 2026, from [Link]

- Keri, R. S., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(15), 4438. [Link]

- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

- Sadowski, Z., & Sławiński, J. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6296. [Link]

- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link]

- Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

- Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016) (pp. 535-538). Atlantis Press. [Link]

- Organic Syntheses. (n.d.). LEPIDINE. Retrieved January 6, 2026, from [Link]

- El-Sayed, M. A. A., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(4), 344-353. [Link]

- Antonnicola, G., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(21), 5129. [Link]

- Antonnicola, G., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(21), 5129. [Link]

- Al-Hujaily, E. M., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(10), 2305. [Link]

- Bibian, M., et al. (2013). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & medicinal chemistry letters, 23(15), 4344–4349. [Link]

- Organic Mechanisms. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [Link]

- Named Reactions. (n.d.). Combes Quinoline Synthesis. Retrieved January 6, 2026, from [Link]

- Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European journal of medicinal chemistry, 84, 457–465. [Link]

- Li, J., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(15), 5705. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. iipseries.org [iipseries.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 6-Chloro-4-methylquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-methylquinoline

Abstract

This compound, a halogenated derivative of the quinoline scaffold, serves as a valuable heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in various chemical environments, design robust synthetic routes, and develop effective analytical methods. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details its molecular identity, core physical characteristics, and spectroscopic signature. Furthermore, this document offers detailed, field-proven experimental protocols for purity determination and analysis, reflecting a commitment to scientific integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who utilize quinoline derivatives in their work.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound, also known as 6-Chlorolepidine, is defined by the structure of a quinoline ring system substituted with a chlorine atom at the 6-position and a methyl group at the 4-position.

Chemical Structure

The structural arrangement of this compound is depicted below. The quinoline core is a bicyclic heteroaromatic system, and the substituents' positions critically influence the molecule's electronic properties, reactivity, and steric profile.

Caption: Molecular structure of this compound.

Chemical Identifiers

For precise documentation and database retrieval, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 41037-29-0 | [1] |

| Molecular Formula | C₁₀H₈ClN | [2][3] |

| Molecular Weight | 177.63 g/mol | [2][3] |

| IUPAC Name | This compound | N/A |

| Common Synonyms | 6-Chlorolepidine | [3] |

| InChI Key | NPPPLXJXZOCDHJ-UHFFFAOYSA-N | [3] |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in macroscopic systems, influencing everything from reaction kinetics to formulation. While specific experimental data for this compound is not widely published, reliable predictions can be made based on its structure and data from analogous compounds.

| Property | Value / Observation | Context / Rationale |

| Physical State | Solid at 25 °C (predicted) | [3] |

| Melting Point | Data not available. | The related isomer 6-chloroquinoline melts at 41-43 °C.[4] The addition of a methyl group may alter the crystal packing and thus the melting point. |

| Boiling Point | Data not available. | 6-chloroquinoline boils at 126-127 °C at 10 mmHg.[4] The boiling point is expected to be slightly higher due to the increased molecular weight. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., butanediol, carbon tetrachloride). | [2][4] The hydrophobic quinoline core and chloro-substituent dominate, leading to poor aqueous solubility, a common trait for this class of compounds. |

| pKa | Data not available. | The pKa of the parent quinoline is 4.9. The electron-withdrawing chloro group at the 6-position is expected to decrease the basicity of the quinoline nitrogen, while the electron-donating methyl group at the 4-position may slightly increase it. The predicted pKa for 6-chloroquinoline is 4.18.[4][5] |

Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound.

-

Stability: Like many quinolines, it should be protected from prolonged exposure to light and strong oxidizing agents.

-

Storage Conditions: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[4][6] For long-term storage, refrigeration at -20°C is advisable.[6]

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. The following sections describe the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals should include:

-

A singlet for the methyl group (C4-CH₃) protons, likely in the range of 2.5-2.7 ppm.

-

Several distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring system. The specific coupling patterns (doublets, doublet of doublets) will be characteristic of the substitution pattern.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 unique carbon atoms.

-

The methyl carbon signal is expected in the aliphatic region (~20 ppm).

-

The remaining nine signals will appear in the aromatic/heteroaromatic region (approx. 120-150 ppm), including the carbon atom bonded to chlorine (C6), which will be influenced by the halogen's electronegativity. Spectral data for the related 6-chloroquinoline provides reference points for these aromatic shifts.[7]

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the molecule's functional groups.

-

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

-

C=C and C=N stretching: A series of sharp absorptions in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring.

-

C-H bending (in-plane and out-of-plane): Multiple peaks in the 1300-700 cm⁻¹ fingerprint region.

-

C-Cl stretching: A moderate to strong absorption typically found in the 1100-800 cm⁻¹ range, though its exact position can be variable.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion will appear as a pair of peaks: [M]⁺ at m/z 177 and [M+2]⁺ at m/z 179, with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.

-

Fragmentation: Common fragmentation pathways for quinolines involve the loss of small molecules or radicals. A likely initial fragmentation would be the loss of a hydrogen radical followed by HCN, or cleavage of the methyl group.[9][10]

Experimental Protocols for Property Determination

To ensure scientific rigor, the determination of physicochemical properties must follow validated protocols. This section provides a trusted, step-by-step methodology for assessing the purity of this compound, a critical parameter for any research application.

Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds like this compound. A C18 column is chosen for its broad applicability and effective retention of aromatic compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and is compatible with mass spectrometry detectors. UV detection is selected based on the strong absorbance of the quinoline chromophore.[11][12]

Caption: Workflow for HPLC Purity Analysis.

Methodology:

-

Instrumentation & Consumables:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile, HPLC-grade water, and formic acid.

-

Volumetric flasks, pipettes, and autosampler vials.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water (v/v).

-

Mobile Phase B: 0.1% formic acid in acetonitrile (v/v).

-

Filter each mobile phase through a 0.45 µm membrane filter and degas thoroughly (e.g., by sonication).

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Sonicate if necessary to ensure complete dissolution.

-

Further dilute as needed for analysis.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD scan).

-

Elution Program: A gradient elution is recommended for separating potential impurities with different polarities.

-

Start at 30% B, hold for 2 minutes.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

-

Total Run Time: 20 minutes.

-

-

-

Data Analysis and System Suitability:

-

Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method.

-

Trustworthiness Check (System Suitability): Before sample analysis, perform at least five replicate injections of the sample solution. The relative standard deviation (RSD) for the retention time and peak area of the main peak should be less than 0.5% and 2.0%, respectively. The tailing factor for the main peak should be between 0.8 and 1.5. These checks validate that the chromatographic system is performing correctly and producing reliable data.[13]

-

Reactivity and Synthetic Considerations

This compound is a versatile intermediate. The quinoline ring can undergo electrophilic substitution, typically on the benzene ring portion. The chloro-substituent at the 6-position is generally unreactive toward nucleophilic aromatic substitution under standard conditions but can be displaced under more forcing conditions or via metal-catalyzed cross-coupling reactions.

The synthesis of the this compound core often relies on classic quinoline synthesis methods, such as the Combes synthesis or the Doebner-von Miller reaction, starting from a suitably substituted aniline (e.g., 4-chloroaniline).[14]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from closely related chloroquinolines should be used to guide handling procedures.[15][16]

-

Hazard Classification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth and seek immediate medical attention.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a key heterocyclic compound whose utility is defined by its physicochemical properties. This guide has synthesized available data and established scientific principles to provide a detailed profile, covering its molecular identity, physical characteristics, and spectroscopic signatures. The inclusion of a robust, self-validating HPLC protocol provides researchers with a practical tool for quality assessment, ensuring the reliability of their experimental outcomes. A comprehensive understanding of these properties is the cornerstone of successful research and development involving this versatile chemical intermediate.

References

A complete list of sources cited within this document is provided below, including clickable URLs for verification.

-

SpectraBase. 6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts. [Link]

-

ChemSynthesis. 6-chloro-2,4-diphenylquinoline. [Link]

-

BIOFOUNT. 41037-29-0|this compound. [Link]

-

PubChem, National Institutes of Health. 6-Chloroquinoline. [Link]

-

PubChem, National Institutes of Health. 6-Chloro-4-quinolinol. [Link]

-

DergiPark. Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. [Link]

-

PrepChem.com. Synthesis of 4-chloroquinoline. [Link]

-

SIELC Technologies. Separation of 2-Chloro-4-methylquinoline on Newcrom R1 HPLC column. [Link]

-

PubMed, National Institutes of Health. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. [Link]

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

PubChem, National Institutes of Health. 4-Methylquinoline. [Link]

-

FooDB. Showing Compound 6-Methylquinoline (FDB011115). [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

mVOC. Quinoline. [Link]

-

PubMed, National Institutes of Health. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

ResearchGate. 13 C NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 100 MHz). [Link]

-

YouTube. predicting likely fragments in a mass spectrum. [Link]

-

PubMed, National Institutes of Health. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

-

CAS Common Chemistry. 4-Chloro-6-fluoro-2-methylquinoline. [Link]

Sources

- 1. 41037-29-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 6-CHLOROQUINOLINE CAS#: 612-57-7 [m.chemicalbook.com]

- 5. mVOC 4.0 [bioinformatics.charite.de]

- 6. 41037-29-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. 6-CHLOROQUINOLINE(612-57-7) 13C NMR [m.chemicalbook.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 6-Chloro-4-quinolinol | C9H6ClNO | CID 220929 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Therapeutic Landscape of 6-Chloro-4-methylquinoline: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities. Within this privileged structural class, 6-Chloro-4-methylquinoline emerges as a compound of significant interest for therapeutic development. Although direct clinical applications are yet to be fully elucidated, a comprehensive analysis of its structural analogs and the broader quinoline class provides a strong rationale for its investigation as an anticancer, antimicrobial, and anti-inflammatory agent. This technical guide synthesizes the current understanding of this compound's potential therapeutic applications, offering a roadmap for researchers in drug discovery and development. We will delve into its fundamental properties, plausible mechanisms of action, detailed experimental protocols for evaluating its efficacy, and a forward-looking perspective on its therapeutic potential.

Introduction: The Quinoline Moiety as a Privileged Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals. Its rigid structure and ability to intercalate with DNA, coupled with the potential for diverse functionalization, have made it a fertile ground for the development of novel therapeutics. The introduction of specific substituents, such as a chlorine atom at the 6-position and a methyl group at the 4-position, can significantly modulate the compound's physicochemical properties and biological activity, making this compound a compelling candidate for targeted drug discovery efforts. This guide will explore the therapeutic avenues suggested by the activities of its close structural relatives and provide the technical framework for its further investigation.

Synthetic Strategies: Accessing the this compound Core

The synthesis of the this compound scaffold can be efficiently achieved through established methods for quinoline synthesis, most notably the Combes and Doebner-von Miller reactions. The choice of synthesis is often dictated by the availability of starting materials and the desired substitution pattern.

The Combes Synthesis: A Reliable Route

The Combes synthesis offers a robust method for the preparation of 2,4-disubstituted quinolines.[1][2] This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone. For the synthesis of a compound analogous to this compound, such as 2,4-dimethyl-7-chloroquinoline, m-chloroaniline would be reacted with acetylacetone.[3]

Sources

6-Chloro-4-methylquinoline mechanism of action in cancer cells

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Chloro-4-methylquinoline in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive compounds with a wide range of therapeutic properties. Within the realm of oncology, quinoline derivatives have emerged as promising candidates for anticancer drug development, demonstrating activities that span apoptosis induction, cell cycle arrest, and the modulation of critical signaling pathways. This technical guide focuses on this compound, a specific derivative whose precise mechanism of action in cancer cells is yet to be fully elucidated. Drawing upon the established bioactivities of structurally similar quinoline compounds, this document synthesizes current knowledge to propose a putative mechanistic framework for this compound. We will delve into the potential for this compound to induce programmed cell death, disrupt cell cycle progression, and inhibit key pro-survival signaling cascades. Furthermore, this guide provides detailed, field-proven experimental protocols to empower researchers to systematically investigate and validate these proposed mechanisms. Our objective is to furnish the scientific community with a robust, evidence-based roadmap for exploring the therapeutic potential of this compound as a novel anticancer agent.

Introduction: The Quinoline Moiety as a Privileged Scaffold in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1] Its structural rigidity and versatile sites for chemical modification have made it a fertile ground for the development of novel therapeutics. In the context of cancer, numerous quinoline derivatives have been identified with potent antiproliferative effects against a variety of human cancer cell lines.[2] These compounds exert their anticancer effects through diverse mechanisms, including but not limited to, the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of protein kinases.[1]

The presence of a chlorine atom on the quinoline ring, as seen in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen bonding, for instance, can enhance binding affinity to target proteins.[3] While the specific anticancer activities of this compound are not yet extensively documented, the well-established mechanisms of its structural analogs provide a strong foundation for postulating its potential modes of action. This guide will, therefore, explore the likely signaling pathways and cellular processes targeted by this compound, offering a comprehensive framework for its investigation.

Postulated Mechanisms of Action of this compound

Based on the broader family of quinoline derivatives, we can hypothesize that this compound exerts its anticancer effects through a multi-pronged approach, primarily involving the induction of apoptosis, dysregulation of the cell cycle, and inhibition of critical pro-survival signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. A significant number of quinoline derivatives have been shown to induce apoptosis in cancer cells.[4][5] It is therefore highly probable that this compound shares this capability. The induction of apoptosis by quinoline compounds often proceeds through the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades.[5]

Key Events in Quinoline-Induced Apoptosis:

-

Mitochondrial Membrane Depolarization: Loss of the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.

-

Caspase Activation: The release of cytochrome c from the mitochondria leads to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[6]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the dismantling of the cell.

Cell Cycle Dysregulation

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Several quinoline derivatives have been reported to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[6][7] The G2/M phase is a common checkpoint at which these compounds exert their effects, often through the inhibition of cyclin-dependent kinases (CDKs) that are critical for mitotic entry.[6]

Potential Cell Cycle Effects of this compound:

-

G2/M Arrest: Accumulation of cells in the G2/M phase of the cell cycle is a likely outcome of treatment with this compound.

-

Inhibition of CDK1: The activity of the CDK1/Cyclin B1 complex is essential for the G2 to M transition. Inhibition of CDK1 is a plausible mechanism for inducing G2/M arrest.[6]

Inhibition of Pro-Survival Signaling Pathways

The survival and proliferation of cancer cells are often dependent on the hyperactivation of pro-survival signaling pathways. The PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways are among the most frequently dysregulated cascades in human cancers.[8][9] The quinoline scaffold is a key component of numerous kinase inhibitors, and it is plausible that this compound targets one or more kinases within these pathways.[3]

Likely Signaling Pathways Targeted:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Inhibition of key components like PI3K, Akt, or mTOR can lead to decreased proliferation and increased apoptosis.[10]

-

Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Overexpression or mutation of RTKs is common in many cancers. Quinoline-based inhibitors can block the ATP-binding site of these kinases, thereby inhibiting their downstream signaling.[3][7]

The following diagram illustrates the postulated multi-faceted mechanism of action of this compound in cancer cells.

Caption: Postulated mechanism of action of this compound.

Experimental Workflows for Mechanistic Elucidation

To validate the hypothesized mechanisms of action of this compound, a series of well-established in vitro assays are recommended. The following protocols are designed to be self-validating and provide a clear path to mechanistic understanding.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines and to establish the IC50 (half-maximal inhibitory concentration) value.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-positive, PI-negative cells: Early apoptosis.

-

Annexin V-positive, PI-positive cells: Late apoptosis/necrosis.

-

Annexin V-negative, PI-negative cells: Live cells.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram outlines the experimental workflow for assessing apoptosis and cell cycle arrest.

Caption: Workflow for apoptosis and cell cycle analysis.

Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins involved in apoptosis, cell cycle regulation, and pro-survival signaling.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, p-Akt, Akt, p-mTOR, mTOR, CDK1, Cyclin B1). Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Interpretation and Validation

The following table summarizes the expected outcomes from the proposed experiments and their interpretation, which would collectively support the postulated mechanism of action.

| Experiment | Expected Outcome with this compound Treatment | Interpretation |

| MTT Assay | Dose- and time-dependent decrease in cell viability. | Compound exhibits cytotoxic/anti-proliferative activity. |

| Annexin V/PI Staining | Increase in the percentage of Annexin V-positive cells. | Induction of apoptosis. |

| Cell Cycle Analysis | Accumulation of cells in the G2/M phase. | Induction of G2/M cell cycle arrest. |

| Western Blotting | - Increase in cleaved Caspase-3 and cleaved PARP.- Decrease in p-Akt and p-mTOR levels.- Decrease in CDK1 and Cyclin B1 levels. | - Activation of the apoptotic cascade.- Inhibition of the PI3K/Akt/mTOR pathway.- Dysregulation of G2/M checkpoint proteins. |

Conclusion and Future Directions

This technical guide has outlined a plausible, multi-targeted mechanism of action for this compound in cancer cells, drawing upon the established activities of the broader quinoline class of compounds. The proposed mechanisms—induction of apoptosis, cell cycle arrest at the G2/M phase, and inhibition of pro-survival signaling pathways such as the PI3K/Akt/mTOR cascade—provide a solid foundation for further investigation.

The detailed experimental protocols provided herein offer a systematic approach to validate these hypotheses. Successful validation would position this compound as a promising lead compound for further preclinical development. Future studies should focus on identifying its direct molecular targets through techniques such as affinity chromatography, proteomics, and in silico molecular docking studies. Furthermore, in vivo studies using xenograft models will be crucial to evaluate its therapeutic efficacy and safety profile. The exploration of this compound and its analogs could pave the way for a new generation of quinoline-based anticancer agents.

References

-

Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. ResearchGate. Available at: [Link].

-

Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. PubMed. Available at: [Link].

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. National Center for Biotechnology Information. Available at: [Link].

-

Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed. Available at: [Link].

-

Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].

-

Chloroquine-Inducible Par-4 Secretion Is Essential for Tumor Cell Apoptosis and Inhibition of Metastasis. National Center for Biotechnology Information. Available at: [Link].

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Royal Society of Chemistry. Available at: [Link].

-

Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. Available at: [Link].

-

Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. Available at: [Link].

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. Available at: [Link].

-

The synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest through inhibition of CDK1 and induced apoptosis through the mitochondrial-dependent pathway in CT-26 murine colorectal adenocarcinoma cells. PubMed. Available at: [Link].

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Center for Biotechnology Information. Available at: [Link].

-

The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. National Center for Biotechnology Information. Available at: [Link].

-

Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture. National Center for Biotechnology Information. Available at: [Link].

-

Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. National Center for Biotechnology Information. Available at: [Link].

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information. Available at: [Link].

-

Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. PubMed. Available at: [Link].

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest through inhibition of CDK1 and induced apoptosis through the mitochondrial-dependent pathway in CT-26 murine colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking | MDPI [mdpi.com]

- 8. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway [pubmed.ncbi.nlm.nih.gov]

In silico ADME/Tox profiling for quinoline compounds

Launching Initial Search Efforts

I'm starting by zeroing in on in silico ADME/Tox profiling of quinoline compounds. My immediate focus involves targeted Google searches to find established methodologies, computational models, relevant software, and databases. I aim to build a strong foundation of knowledge on the current landscape.

Expanding the Research Scope

I'm now diving deeper into the technical guide. My immediate plan is to structure the document. I plan to incorporate an intro on quinolines and ADME/Tox. I will break down in silico models, and detail workflows. I will integrate citations for key claims. I will create Graphviz diagrams for workflows and create tables for any quantitative data.

Deepening Search & Structuring

I'm now focusing on targeted Google searches to find established methodologies, computational models, and databases related to in silico ADME/Tox profiling of quinoline compounds, and also researching known challenges. I'm aiming to establish a logical flow and start outlining the guide's sections. I will work to integrate cited authoritative sources to support the guide's claims.

Defining the Framework

I'm currently focused on establishing a unique and intuitive structure for this technical guide. I want it to be perfectly logical for a researcher delving into the in silico ADME/Tox profiling of quinoline compounds. The aim is to create a seamless, cohesive flow that prioritizes practical utility.

Crafting a Detailed Outline

I've just finalized the detailed outline for the guide, focusing on a logical flow for the researcher. The focus is now on the "In Silico Workflow" which forms the core. I'm structuring this section in a stepwise approach, starting with molecular preparation and filtering and continuing on through the more complex analyses. My priority is practical utility, and the workflow will guide the researcher through the analysis.

Analyzing the Core Structure

I'm now fully immersed in the proposed structure, refining each section with increased depth. Specifically, I'm focusing on strengthening the "In Silico Workflow" section by adding more detailed substeps. I want to emphasize model validation and interpretation, ensuring the user appreciates the need for experimental verification. I'll include practical examples. The goal is to provide a complete framework.

Defining the Guide's Structure

I'm now fully engaged in the structuring phase, aiming to enhance the previous outline. I'm focusing on strengthening the guide's logical flow. The aim is to create a structure that is comprehensive yet highly practical, incorporating sections on data interpretation and real-world examples. My goal is a truly useful resource.

Refining the Guide's Focus

After further refinement, the structure is solidifying. I've now transitioned to incorporating specific, relevant examples that will illuminate each segment, emphasizing how to leverage in silico profiling strategically. My focus is now on ensuring a thorough discussion of ADME and Tox, while emphasizing the crucial link between theoretical models and real-world results. I'm prioritizing clarity.

Outlining the Comprehensive Guide

I've just finalized the comprehensive structure, encompassing an executive summary, foundational principles, and a detailed in silico workflow. This workflow will now be the core of the guide. It will detail each ADME/Tox step, ensuring a cohesive and practical guide. I'm focusing on model validation. I will also include visualizations for clarity and data interpretation. The execution plan is finalized.

Defining the Structure Further

I'm now fully immersed in the core structure of the guide. My recent focus has been on expanding the introductory section and building a compelling argument for the importance of in silico profiling. I'm also developing the structure for the comprehensive workflow, ensuring it aligns with best practices and regulatory guidance. The goal is to create a robust and practical guide that's immediately useful for the researcher.

Constructing the Detailed Workflow

I've just finalized the comprehensive structure, encompassing an executive summary, foundational principles, and a detailed in silico workflow. My recent focus has been developing the individual sections, ensuring the flow is logical. I'm prioritizing the critical sections on molecular preparation and model validation, incorporating practical examples and regulatory guidance, specifically referencing ICH M7.

6-Chloro-4-methylquinoline molecular weight and chemical formula

An In-depth Technical Guide to 6-Chloro-4-methylquinoline for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a key structural motif, the quinoline scaffold is present in a wide array of pharmacologically active agents. The strategic placement of a chlorine atom at the 6-position and a methyl group at the 4-position imparts unique physicochemical properties that make this molecule a valuable intermediate for the synthesis of novel therapeutic candidates and functional materials. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed information on its core properties, synthesis, applications, and safety protocols.

Core Molecular Attributes

This compound is a substituted quinoline derivative. The core structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring.

Chemical Formula and Molecular Weight

The fundamental identity of this compound is defined by its chemical composition and mass.

These primary identifiers are crucial for all stoichiometric calculations, analytical characterizations, and registration in chemical databases.

Structural Representation

The arrangement of atoms in this compound is key to its reactivity and interaction with biological targets.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 4-methylquinolines.[2]

-

Reaction Setup: To a stirred solution of 4-chloroaniline (1 equivalent) in glacial acetic acid, add activated 'silferc' (anhydrous ferric chloride on silica gel, 1 equivalent) under a nitrogen atmosphere. Stir the resulting mixture for 5 minutes at room temperature.

-

Reagent Addition: Slowly add methyl vinyl ketone (MVK) (1.1 equivalents) dropwise over a period of 15 minutes. Causality Note: The slow addition of MVK is critical to control the initial exothermic Michael addition and prevent polymerization.

-

Initial Heating: Heat the reaction mixture to 70-75°C and maintain this temperature for one hour. Causality Note: This step provides the necessary activation energy for the electrophilic substitution on the aniline ring.

-

Second Catalyst Addition: Add anhydrous zinc chloride (1 equivalent) to the reaction mixture. Causality Note: Zinc chloride is a strong Lewis acid that catalyzes the intramolecular cyclization (Friedel-Crafts type reaction) and subsequent dehydration to form the aromatic quinoline ring.

-

Reflux: Heat the mixture to reflux and maintain for two hours to drive the reaction to completion.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and filter to remove the solid catalyst.

-

Carefully basify the filtrate with a 10% aqueous sodium hydroxide solution until a pH > 8 is achieved.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

Quinoline derivatives are a cornerstone of pharmaceutical research due to their wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] this compound serves as a valuable scaffold for building more complex molecules with tailored therapeutic functions.

The Role of the Quinoline Scaffold

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure can effectively mimic endogenous molecules, such as the purine ring of ATP, allowing it to bind to the active sites of enzymes like kinases.[5] This makes it an excellent starting point for the design of enzyme inhibitors.

Significance of Substituents

-

6-Chloro Group: The electron-withdrawing chlorine atom at the 6-position significantly influences the molecule's electronic properties. It can enhance binding affinity to protein targets through halogen bonding and often improves metabolic stability and cell permeability, key aspects of a drug's pharmacokinetic profile.[5]

-

4-Methyl Group: The methyl group at the 4-position can provide steric hindrance that influences binding selectivity. It can also serve as a metabolic handle or a point for further functionalization.

Therapeutic Potential and Logical Drug Design

The structure of this compound makes it an ideal intermediate for developing targeted therapies, particularly kinase inhibitors for cancer treatment. Dysregulation of signaling pathways like PI3K/Akt/mTOR is a hallmark of many cancers, and molecules based on chloro-quinoline and chloro-quinazoline cores have shown promise as inhibitors in this pathway.[5][6]

Caption: Logical relationships in the drug development potential of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related chloro-quinoline analogs, such as 6-chloroquinoline, provide a strong basis for hazard assessment.[7]

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation [7] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation [7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation [7] |

Recommended Precautionary Measures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.

-

Respiratory Protection: Avoid breathing dust or vapors. If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation.[8]

-

Storage: Keep the container tightly closed and store in a dry, cool (2-8°C), and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][9]

Conclusion

This compound is a synthetically accessible and highly valuable chemical intermediate. Its distinct structural features—the privileged quinoline scaffold, the bio-activating 6-chloro substituent, and the 4-methyl group—make it a compound of significant interest for the development of novel kinase inhibitors, antimalarial agents, and other therapeutic molecules. This guide provides the foundational knowledge required for researchers to safely handle, synthesize, and strategically employ this compound in advanced research and drug discovery programs.

References

-

PubChem. 6-Chloroquinoline | C9H6ClN | CID 69163. [Link]

-

PubChem. 6-Chloro-4-quinolinol | C9H6ClNO | CID 220929. [Link]

-

PrepChem.com. Synthesis of 4-chloroquinoline. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

FAQ. What are the applications and preparation methods of 4-CHLOROQUINOLINE?. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

Sources

- 1. 41037-29-0|this compound|BLD Pharm [bldpharm.com]

- 2. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. download.atlantis-press.com [download.atlantis-press.com]

- 7. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged" structure in medicinal chemistry, forming the core of a remarkable number of therapeutic agents.[1] Its unique physicochemical properties and versatile synthetic accessibility have enabled the development of drugs targeting a wide spectrum of diseases, from infectious agents to complex multifactorial disorders like cancer and neurodegenerative diseases.[2][3] This technical guide provides a comprehensive exploration of the quinoline scaffold, delving into its fundamental chemistry, diverse biological activities, mechanisms of action, and the structure-activity relationships that govern its therapeutic potential. We will examine key synthetic strategies, detail representative experimental protocols for evaluation, and highlight the clinical significance of this enduring pharmacophore.

Introduction: The Enduring Legacy of the Quinoline Nucleus

First isolated from coal tar in 1834, quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N.[4][5] It consists of a benzene ring fused to a pyridine ring.[4] This simple bicyclic structure belies a rich chemical versatility that has captivated medicinal chemists for over a century. The presence of the nitrogen atom renders the ring system electron-deficient, influencing its reactivity and, crucially, its ability to interact with biological targets.[4]

The journey of quinoline from a coal tar distillate to a cornerstone of pharmacotherapy began with the discovery of the antimalarial properties of quinine, a naturally occurring cinchona alkaloid featuring a quinoline core.[6] This discovery spurred the synthesis of a vast library of quinoline derivatives, leading to the development of potent antimalarials like chloroquine, mefloquine, and primaquine.[6][7] Beyond its historical dominance in malaria treatment, the quinoline scaffold has proven to be a remarkably fruitful template for drug discovery in numerous other therapeutic areas.[8] Today, FDA-approved drugs containing the quinoline moiety are used to treat various cancers, bacterial infections, and other conditions, a testament to its enduring relevance.[9]

Physicochemical Properties and Synthetic Strategies

The physicochemical properties of the quinoline ring system are pivotal to its biological activity. It is a weak tertiary base and its aromatic nature allows for extensive substitution, enabling the fine-tuning of properties like lipophilicity, solubility, and electronic distribution to optimize drug-like characteristics.[4][10]

Key Synthetic Methodologies

The construction of the quinoline ring is a well-established field in organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives.

-

Skraup Synthesis: This classic method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[11][12]

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.[5][12]

-

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[12][13]

-

Conrad-Limpach Synthesis: This method is used to synthesize 4-hydroxyquinolines (4-quinolinones) from anilines and β-ketoesters.[13]

These classical methods, along with modern transition-metal-catalyzed cross-coupling reactions, provide a robust toolkit for the synthesis of diverse quinoline libraries for biological screening.[11]

Caption: Major classical synthetic routes to the quinoline scaffold.

The Broad Spectrum of Biological Activity

The versatility of the quinoline scaffold is underscored by its wide range of pharmacological activities.[1][8] Functionalization at different positions of the ring system allows for the modulation of its biological profile, leading to compounds with potent and selective activities.[8]

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting multiple mechanisms of action.[4][14] These include:

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of quinoline allows it to intercalate between DNA base pairs, interfering with replication and transcription.[14] Some derivatives also inhibit topoisomerases, enzymes crucial for managing DNA topology during cell division.[15]

-

Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[16] Several FDA-approved quinoline-containing drugs, such as bosutinib and cabozantinib, are tyrosine kinase inhibitors.[9]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a validated anticancer strategy. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[15]

-

Induction of Apoptosis: Quinoline compounds can trigger programmed cell death through various pathways, including the modulation of apoptosis-related proteins and the generation of reactive oxygen species (ROS).[14][17]

| Quinoline-Based Anticancer Drug | Mechanism of Action | Approved Indication(s) |

| Bosutinib | Tyrosine Kinase Inhibitor (Src/Abl) | Chronic Myeloid Leukemia |

| Cabozantinib | Tyrosine Kinase Inhibitor (VEGFR, MET, AXL) | Medullary Thyroid Cancer, Renal Cell Carcinoma |

| Lenvatinib | Tyrosine Kinase Inhibitor (VEGFR, FGFR, PDGFRα, KIT, RET) | Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma |

| Neratinib | Tyrosine Kinase Inhibitor (HER2, EGFR) | Breast Cancer |

| Capmatinib | Tyrosine Kinase Inhibitor (MET) | Non-Small Cell Lung Cancer |

| Tivozanib | Tyrosine Kinase Inhibitor (VEGFR) | Renal Cell Carcinoma |

This table is a summary of selected FDA-approved quinoline-based anticancer drugs.[9]

Antimalarial Activity

The quinoline scaffold is synonymous with antimalarial therapy. The primary mechanism of action for many quinoline antimalarials, such as chloroquine, involves the inhibition of hemozoin formation in the parasite's food vacuole.[18][19] During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin, releasing toxic heme.[18] The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[19] Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite.[20] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.[21]

Caption: Simplified mechanism of action for quinoline antimalarials.

Antimicrobial Activity

Beyond their antimalarial and anticancer properties, quinoline derivatives exhibit broad-spectrum antimicrobial activity.[22][23]

-

Antibacterial Activity: The fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents. They act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[24][25] The addition of a fluorine atom at position 6 and a piperazine ring at position 7 of the quinolone core are key for their potent antibacterial activity.[26]

-

Antifungal and Antiviral Activity: Various quinoline derivatives have also demonstrated promising antifungal and antiviral activities, although these are generally less explored than their antibacterial and antimalarial properties.[11][27]

Neuroprotective Activity

Emerging research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[28][29] Their proposed mechanisms of action in this context are often multi-faceted and include:

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative disorders. Many quinoline derivatives possess antioxidant properties, enabling them to scavenge free radicals.[29][30]

-

Enzyme Inhibition: Certain quinoline compounds can inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are important targets in the symptomatic treatment of Alzheimer's and Parkinson's diseases, respectively.[29]

-

Metal Chelation: The dysregulation of metal ions in the brain is implicated in the pathology of neurodegenerative diseases. The quinoline scaffold can be modified to chelate these metal ions, potentially preventing their participation in harmful redox reactions.[31][32]

Structure-Activity Relationship (SAR) Studies

The development of potent and selective quinoline-based drugs relies heavily on understanding their structure-activity relationships (SAR).[33][34] SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity.

For example, in the case of 4-aminoquinoline antimalarials like chloroquine, the 4-amino group and the 7-chloro substituent are crucial for activity.[35] Modifications to the side chain attached to the 4-amino group can significantly impact potency and pharmacokinetic properties.[35]

For anticancer quinolines, the substitution pattern on both the quinoline core and any appended functionalities dictates the specific mechanism of action and target selectivity.[33] For instance, in kinase inhibitors, specific substituents are required to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target kinase.[16]

Experimental Protocols: A Practical Approach

The evaluation of novel quinoline derivatives requires a robust set of experimental protocols. Below are representative, generalized procedures for the synthesis of a 4-aminoquinoline and a common in vitro cytotoxicity assay.

General Synthetic Protocol for a 4-Aminoquinoline Derivative

This protocol is a generalized representation and specific reaction conditions will vary depending on the substrates.

-

Synthesis of a 4,7-dichloroquinoline: A substituted aniline is reacted with diethyl ethoxymethylenemalonate followed by thermal cyclization in a high-boiling solvent (e.g., diphenyl ether) to yield a 4-hydroxy-7-chloroquinoline derivative. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride affords the 4,7-dichloroquinoline intermediate.

-

Nucleophilic Substitution: The 4,7-dichloroquinoline is then reacted with a desired primary or secondary amine in a suitable solvent (e.g., phenol, N-methyl-2-pyrrolidone) at elevated temperatures to displace the more reactive chlorine atom at the 4-position, yielding the target 4-aminoquinoline derivative.

-

Purification and Characterization: The crude product is purified by column chromatography or recrystallization. The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.[33]

-

Cell Seeding: Human cancer cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: The synthesized quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in cell culture medium. The cells are then treated with these serial dilutions of the compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals, formed by the reduction of MTT by metabolically active cells, are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol with HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Caption: A typical workflow for an in vitro MTT cytotoxicity assay.

Future Perspectives and Conclusion

The quinoline scaffold continues to be an exceptionally rich source of inspiration for medicinal chemists.[2] The emergence of drug resistance in infectious diseases and cancer necessitates the development of novel therapeutic agents, and the chemical tractability of the quinoline nucleus makes it an ideal starting point for such endeavors.[7][36] Future research will likely focus on several key areas:

-

Hybrid Molecules: The design of hybrid molecules that combine the quinoline scaffold with other pharmacophores to create multi-target agents is a promising strategy to combat drug resistance and improve efficacy.[37][38]

-

Targeted Drug Delivery: The development of quinoline-based conjugates for targeted delivery to specific cells or tissues could enhance therapeutic efficacy while minimizing off-target side effects.

-

Green Synthesis: The application of green chemistry principles to the synthesis of quinoline derivatives will be crucial for developing more sustainable and environmentally friendly manufacturing processes.[12]

References

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate.

-

Mushtaq, S., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 116, 105241. [Link]

- Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents. (2023). YMER.

- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). Bentham Science.

- Mechanism of action of quinoline drugs. (n.d.). Malaria Parasite Metabolic Pathways.

-

Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]

-

Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]